molecular formula C21H28N4O2 B15115591 1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B15115591
M. Wt: 368.5 g/mol
InChI Key: FXMPGSYACQQWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound with a molecular formula of C21H28N4O2 . This compound features a unique structure that includes a piperidine ring, a cyclopentanecarbonyl group, and an imidazo[1,2-b]pyridazin-6-yl moiety. It is part of a class of compounds known for their potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the cyclopentanecarbonyl group under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also influence signaling pathways and cellular processes, contributing to its pharmacological activities .

Comparison with Similar Compounds

1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

cyclopentyl-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone

InChI

InChI=1S/C21H28N4O2/c26-21(17-3-1-2-4-17)24-11-9-15(10-12-24)14-27-20-8-7-19-22-18(16-5-6-16)13-25(19)23-20/h7-8,13,15-17H,1-6,9-12,14H2

InChI Key

FXMPGSYACQQWOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.